Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,5r,8s)-2-azabicyclo[331]nonan-8-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a hydrogen source in the presence of a catalyst, such as a ruthenium complex . The reaction conditions often include a solvent like methanol and a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems.
Industry: Used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2R,5R,6R)-6-(acetyloxy)-9-azabicyclo[3.3.1]nonan-2-yl acetate hydrochloride
- Rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 8-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2307740-19-6 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H |
InChI Key |
FEEYQFBKIDKRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1CCN2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.